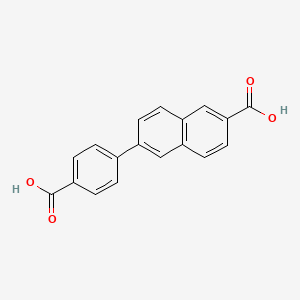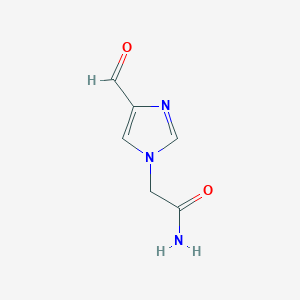![molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol typically involves the use of “click” chemistry, a term coined for a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds . The most common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in aqueous media, and yields the desired triazole derivative with high efficiency .
Industrial production methods may involve scaling up the CuAAC reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol include other triazole derivatives such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activity.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are used in drug discovery and have shown various biological activities.
1,2,3-triazole analogs: These compounds are used as carbonic anhydrase inhibitors and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H16N4O |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2 |
InChI-Schlüssel |
SAIRNTIEJSWCIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)

![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)






